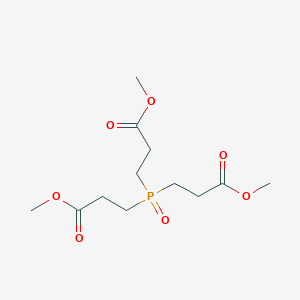![molecular formula C13H19N B13034236 1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
1-[4-(Tert-butyl)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C13H19N It features a phenyl ring substituted with a tert-butyl group and a prop-2-enylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Nitro compounds, halogenated derivatives
Applications De Recherche Scientifique
1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
1-[4-(Tert-butyl)phenyl]ethanamine: Similar structure but with an ethylamine side chain instead of prop-2-enylamine.
1-[4-(Tert-butyl)phenyl]prop-2-en-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine is unique due to its combination of a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3 |
Clé InChI |
VBTUZLQGBMWJBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)
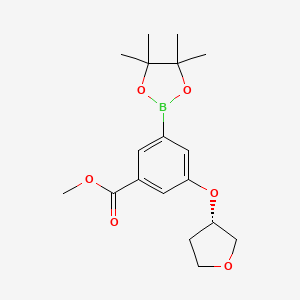
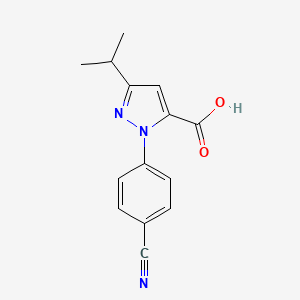
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
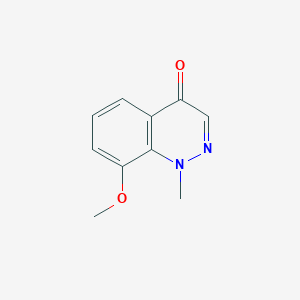
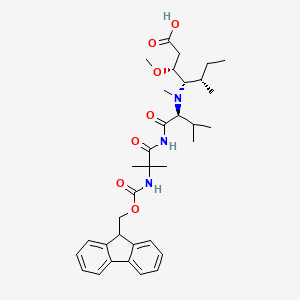
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
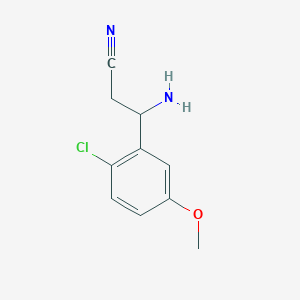
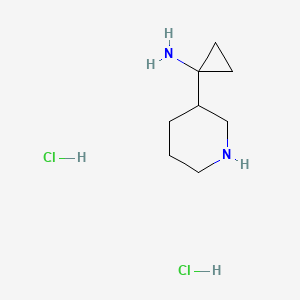

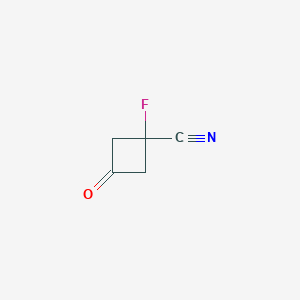
![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
